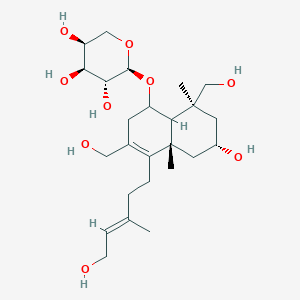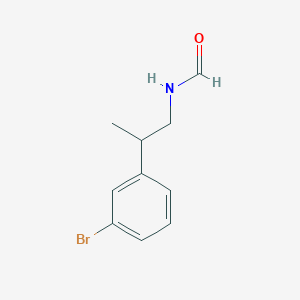
N-(2-(3-bromophenyl)propyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-bromophenyl)propyl)formamide is an organic compound with the molecular formula C10H12BrNO It is a formamide derivative where the formamide group is attached to a 3-bromophenylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-bromophenyl)propyl)formamide typically involves the reaction of 3-bromophenylpropylamine with formic acid or formic acid derivatives. One common method is the direct formylation of 3-bromophenylpropylamine using formic acid under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-bromophenyl)propyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenylpropyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(3-bromophenyl)propyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(3-bromophenyl)propyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets within proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-bromophenyl)propyl)formamide: Similar structure but with the bromine atom in the para position.
N-(2-(3-chlorophenyl)propyl)formamide: Similar structure with a chlorine atom instead of bromine.
N-(2-(3-bromophenyl)ethyl)formamide: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
N-(2-(3-bromophenyl)propyl)formamide is unique due to the specific positioning of the bromine atom and the propyl chain, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can also enhance the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
N-[2-(3-bromophenyl)propyl]formamide |
InChI |
InChI=1S/C10H12BrNO/c1-8(6-12-7-13)9-3-2-4-10(11)5-9/h2-5,7-8H,6H2,1H3,(H,12,13) |
Clé InChI |
VXYFEORTBSKZBO-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)


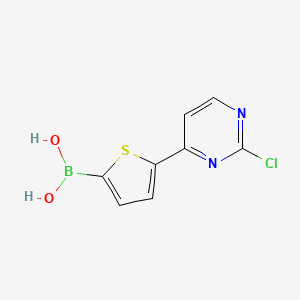
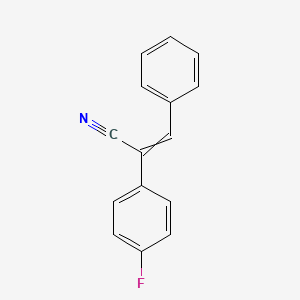
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
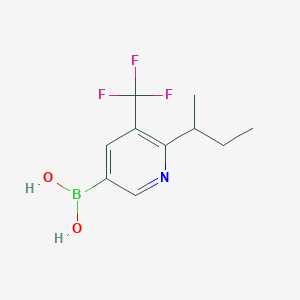
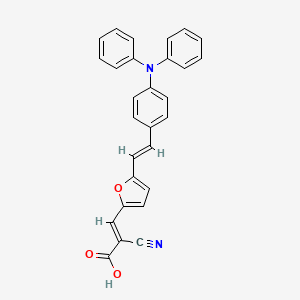
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)

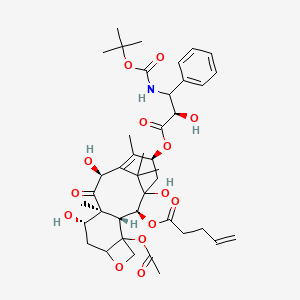
![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
